4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrogenated pyrazoles.
Scientific Research Applications
4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ethoxyethyl group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole
- 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
- 4-Bromo-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethoxyethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H15BrN2O |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
4-bromo-1-(1-ethoxyethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2O/c1-5-13-8(4)12-7(3)9(10)6(2)11-12/h8H,5H2,1-4H3 |
InChI Key |
CLYSEMKPQUWHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C(=C(C(=N1)C)Br)C |
Origin of Product |
United States |
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